Cas no 104273-73-6 (4-(Cyclopropylcarbonyl)-3,5-dioxocyclohexanecarboxylic Acid)
4-(Cyclopropylcarbonyl)-3,5-dioxocyclohexanecarboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- TRINEXAPAC-ETHYL
- 4-(cyclopropanecarbonyl)-3,5-dioxocyclohexane-1-carboxylic acid
- Trinexapac
- (RS)-4-cyclopropyl(hydroxy)methylene-3,5-dioxocyclohexanecarboxylic acid
- 4-(cyclopropylhydroxymethylene)-3,5-dioxocyclohexanecarboxylic acid
- cimectacarb
- CIMECTOCARB-ETHYL
- cimetacarb
- CIMETOCARB-ETHYL
- METRO
- MODDUS
- PRIMO
- SONIS
- Trinexapac [iso]
- 4-(cyclopropyl-hydroxy-Methylene)-3,5-dioxo-cyclohexane-1-carboxylic acid
- 4-(Cyclopropylcarbonyl)-3,5-dioxocyclohexanecarboxylic Acid
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- Inchi: 1S/C11H12O5/c12-7-3-6(11(15)16)4-8(13)9(7)10(14)5-1-2-5/h5-6,9H,1-4H2,(H,15,16)
- InChI Key: UNMYTEORJFXQBK-UHFFFAOYSA-N
- SMILES: C1(C(O)=O)CC(=O)C(C(C2CC2)=O)C(=O)C1
Computed Properties
- Exact Mass: 224.06800
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 362
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 13
- XLogP3: -0.4
Experimental Properties
- Density: 1.558
- Melting Point: 144.4 °C
- Boiling Point: 467.6°Cat760mmHg
- Flash Point: 250.7°C
- Refractive Index: 1.637
- PSA: 91.67000
- LogP: 0.84130
- pka: 2.84±0.25(Predicted)
4-(Cyclopropylcarbonyl)-3,5-dioxocyclohexanecarboxylic Acid Security Information
- Storage Condition:0-6°C
4-(Cyclopropylcarbonyl)-3,5-dioxocyclohexanecarboxylic Acid Customs Data
- HS CODE:2918300015
- Customs Data:
China Customs Code:
2918300015Declaration elements:
Product Name, component content, use to
Regulatory conditions:
S.Import and Export Pesticide Registration Certificate
Summary:
2918300015. VAT:17.0%. Tax rebate rate:9.0%. Supervision conditions:S(import or export registration certificate for pesticides). MFN tariff:6.5%. General tariff:30.0%
4-(Cyclopropylcarbonyl)-3,5-dioxocyclohexanecarboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C267210-50mg |
4-(Cyclopropylcarbonyl)-3,5-dioxocyclohexanecarboxylic Acid |
104273-73-6 | 50mg |
$ 190.00 | 2023-04-18 | ||
| TRC | C267210-250mg |
4-(Cyclopropylcarbonyl)-3,5-dioxocyclohexanecarboxylic Acid |
104273-73-6 | 250mg |
$ 873.00 | 2023-04-18 | ||
| TRC | C267210-500mg |
4-(Cyclopropylcarbonyl)-3,5-dioxocyclohexanecarboxylic Acid |
104273-73-6 | 500mg |
$ 1499.00 | 2023-04-18 | ||
| TRC | C267210-1g |
4-(Cyclopropylcarbonyl)-3,5-dioxocyclohexanecarboxylic Acid |
104273-73-6 | 1g |
$ 3000.00 | 2023-09-08 | ||
| BAI LING WEI Technology Co., Ltd. | J60C267210-1g |
104273-73-6 | 1g |
¥36069 | 2025-08-06 |
4-(Cyclopropylcarbonyl)-3,5-dioxocyclohexanecarboxylic Acid Related Literature
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1. Company News
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Qiaoying Chang,Chunlin Fan,Hui Chen,Jian Kang,Minglin Wang,Guofang Pang Anal. Methods 2014 6 4288
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Nathan R. Rose,Michael A. McDonough,Oliver N. F. King,Akane Kawamura,Christopher J. Schofield Chem. Soc. Rev. 2011 40 4364
-
4. NEWS
Additional information on 4-(Cyclopropylcarbonyl)-3,5-dioxocyclohexanecarboxylic Acid
Introduction to 4-(Cyclopropylcarbonyl)-3,5-dioxocyclohexanecarboxylic Acid (CAS No. 104273-73-6)
4-(Cyclopropylcarbonyl)-3,5-dioxocyclohexanecarboxylic Acid, identified by its CAS number 104273-73-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of β-lactone derivatives, characterized by its cyclic structure and functional groups that make it a versatile intermediate in synthetic chemistry. The presence of both a cyclopropylcarbonyl group and a dioxocyclohexane moiety imparts unique reactivity and potential biological activity, making it a subject of intense study for its applications in drug development.
The molecular structure of 4-(Cyclopropylcarbonyl)-3,5-dioxocyclohexanecarboxylic Acid consists of a six-membered lactone ring with substituents that enhance its chemical properties. The cyclopropylcarbonyl group is particularly noteworthy, as it serves as a protecting group in peptide synthesis and can also influence the metabolic stability of drug candidates. Additionally, the dioxocyclohexane core provides a rigid framework that can be exploited to modulate binding interactions with biological targets. These structural features have positioned this compound as a valuable building block in the synthesis of more complex molecules.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential therapeutic applications. 4-(Cyclopropylcarbonyl)-3,5-dioxocyclohexanecarboxylic Acid has been explored in various contexts, including its role as a precursor in the synthesis of bioactive molecules. One particularly exciting area of research involves its use in the development of protease inhibitors, which are critical for treating diseases such as HIV and cancer. The unique structural motifs present in this compound allow for fine-tuning of pharmacokinetic properties, making it an attractive candidate for further investigation.
Recent studies have demonstrated the utility of 4-(Cyclopropylcarbonyl)-3,5-dioxocyclohexanecarboxylic Acid in the synthesis of peptidomimetics, which are designed to mimic the biological activity of natural peptides while avoiding their limitations, such as rapid degradation. The cyclopropylcarbonyl group enhances the stability of these mimetics, allowing them to exhibit prolonged activity in biological systems. This has opened up new avenues for the development of treatments targeting protein-protein interactions, which are often challenging to modulate with traditional small-molecule drugs.
The compound's dioxocyclohexane core also contributes to its versatility in medicinal chemistry. This scaffold can be modified to introduce additional functional groups or to alter electronic properties, enabling the optimization of drug-like characteristics such as solubility, bioavailability, and binding affinity. Researchers have leveraged these properties to design molecules with enhanced efficacy and reduced toxicity. For instance, derivatives of 4-(Cyclopropylcarbonyl)-3,5-dioxocyclohexanecarboxylic Acid have been investigated for their potential antiviral and anti-inflammatory effects.
Advances in computational chemistry have further accelerated the exploration of this compound's potential applications. Molecular modeling techniques allow researchers to predict how modifications to the structure might affect biological activity, enabling more efficient screening processes. This high-throughput virtual screening has identified several promising derivatives that warrant further experimental validation. The integration of experimental data with computational predictions provides a powerful approach to accelerate drug discovery pipelines.
The synthesis of 4-(Cyclopropylcarbonyl)-3,5-dioxocyclohexanecarboxylic Acid itself presents an interesting challenge due to its complex architecture. However, recent innovations in synthetic methodologies have made it more accessible than ever before. Catalytic processes and asymmetric reactions have been employed to construct key intermediates with high enantioselectivity, ensuring that subsequent functionalizations yield compounds with desired stereochemical purity. These advances underscore the growing sophistication of synthetic organic chemistry and its impact on drug development.
Beyond its immediate applications in drug discovery, 4-(Cyclopropylcarbonyl)-3,5-dioxocyclohexanecarboxylic Acid serves as a valuable tool for understanding fundamental chemical principles. Its reactivity patterns and structural features provide insights into how molecular design can influence biological outcomes. As such, it is not only a practical intermediate but also an important molecule for advancing our understanding of medicinal chemistry.
In conclusion,4-(Cyclopropylcarbonyl)-3,5-dioxocyclohexanecarboxylic Acid (CAS No. 104273-73-6) represents a significant asset in pharmaceutical research due to its structural complexity and functional diversity. Its role in synthesizing bioactive molecules continues to be explored across various therapeutic areas, highlighting its importance as both a synthetic intermediate and a potential lead compound. As research progresses,this compound is likely to remain at the forefront of medicinal chemistry innovation,driving new discoveries and therapeutic advancements.
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